Methyl (S)-3-(2-Chloro-4-pyridyl)-3-cyclopropylpropanoate
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Overview
Description
Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate is a chemical compound with a complex structure that includes a chloropyridine ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloropyridine-4-carboxylic acid with cyclopropylamine to form an intermediate, which is then esterified with methanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine-4-methanol: A related compound with a similar chloropyridine ring but different functional groups.
Cyclopropylamine derivatives: Compounds with a cyclopropyl group and varying substituents on the amine.
Uniqueness
Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate is unique due to its combination of a chloropyridine ring and a cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)7-10(8-2-3-8)9-4-5-14-11(13)6-9/h4-6,8,10H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHAHPNGMPXGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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